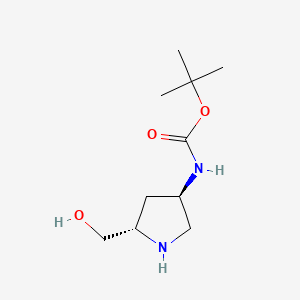

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and controlled synthesis compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to modify the pyrrolidine ring or the hydroxymethyl group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can lead to the formation of alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate has been investigated for its potential therapeutic effects:

- Anti-inflammatory Activity : Research indicates that derivatives of pyrrolidine compounds exhibit anti-inflammatory properties. For instance, related compounds have been synthesized and evaluated as candidates for anti-inflammatory and analgesic agents, showing promise in reducing ulcerogenic effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. The structural features of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Synthesis of Complex Molecules : this compound can be utilized in the synthesis of more complex organic molecules due to its functional groups. Its stability under various reaction conditions makes it suitable for synthesizing other bioactive compounds .

Case Study 1: Anti-inflammatory Compound Development

A study synthesized a series of pyrrolidine derivatives, including those with similar structures to this compound. These compounds were assessed for their ability to inhibit prostaglandin and leukotriene synthesis. One derivative showed anti-inflammatory activity comparable to indomethacin but with fewer side effects, suggesting that modifications to the pyrrolidine structure can yield safer therapeutic options .

Case Study 2: Neuroprotective Research

In another investigation, researchers focused on the neuroprotective capabilities of pyrrolidine derivatives. Compounds structurally related to this compound were tested in models of neurodegeneration. Results indicated that these compounds could mitigate neuronal damage and improve cognitive function in animal models, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease.

Wirkmechanismus

The mechanism of action of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins to modulate biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidine-2-carboxylate

- Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidine-4-carboxylate

Uniqueness

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is unique due to its specific stereochemistry and the position of the hydroxymethyl group on the pyrrolidine ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Biologische Aktivität

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, also known by its CAS number 1264243-41-5, is a compound of considerable interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C10H20N2O3 |

| Molecular Weight | 216.28 g/mol |

| CAS Number | 1264243-41-5 |

| MDL Number | MFCD08704528 |

| Purity | ≥97% |

Structural Characteristics

The compound features a pyrrolidine ring with a hydroxymethyl group and a tert-butyl carbamate moiety. These structural elements are significant for its biological interactions and pharmacokinetics.

This compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. The compound has been noted for its potential as an anti-inflammatory agent, influencing pathways related to prostaglandin and leukotriene synthesis.

Anti-inflammatory Activity

Research indicates that derivatives of pyrrolidine compounds can inhibit inflammatory responses effectively. For instance, studies on similar compounds have shown dual inhibitory activity against both prostaglandin and leukotriene synthesis, which are critical mediators in inflammatory processes . This suggests that this compound may possess comparable anti-inflammatory properties.

Case Studies

- Anti-inflammatory Efficacy : In a comparative study involving various pyrrolidine derivatives, compounds with structural similarities to this compound demonstrated significant anti-inflammatory effects in animal models, showing reduced edema and pain response .

- Safety Profile : One study highlighted that certain pyrrolidine derivatives exhibited a wider safety margin than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. This is particularly relevant for the development of new therapeutic agents that minimize gastrointestinal side effects commonly associated with NSAIDs .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by good solubility and favorable absorption characteristics. Its high solubility (27.1 mg/ml) suggests potential for effective oral bioavailability .

Toxicity and Safety Concerns

While the compound shows promise in therapeutic applications, safety assessments indicate potential hazards such as irritation upon contact and harmful effects if ingested or inhaled. Precautionary measures are advised during handling .

Research Findings

Recent studies have focused on the synthesis of related compounds to evaluate their biological activities systematically. Notably:

- Synthesis Techniques : Various synthetic routes have been explored to optimize yields and purity of pyrrolidine derivatives.

- Biological Assays : In vitro assays have been employed to assess the efficacy of these compounds against inflammatory markers.

Eigenschaften

IUPAC Name |

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYPGXBZFDWCPC-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.